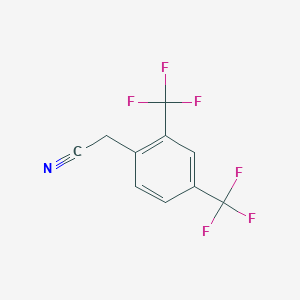
2,4-双(三氟甲基)苯乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(trifluoromethyl)phenylacetonitrile is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups can significantly alter the physical, chemical, and biological properties of these molecules.
Synthesis Analysis
The synthesis of compounds related to 2,4-bis(trifluoromethyl)phenylacetonitrile often involves the introduction of trifluoromethyl groups into aromatic systems. For instance, bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony have been synthesized by reacting RFLi with PnCl3, demonstrating the feasibility of introducing multiple trifluoromethyl substituents onto a central atom . Similarly, the synthesis of various fluorinated ligands and their palladium complexes has been reported, which shows the versatility of trifluoromethylated compounds in coordination chemistry .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is characterized by the strong electron-withdrawing effect of the trifluoromethyl groups. This can lead to unique structural features, as seen in the X-ray crystal structures of compounds like Sb(RF)2Cl and Sb(RF)2OSO2CF3, where the presence of these groups influences the coordination behavior of the central atom . The molecular structures of these compounds are often confirmed using various spectroscopic methods, including NMR and IR spectroscopy, which are essential tools for characterizing the presence of functional groups like CN .
Chemical Reactions Analysis
The reactivity of 2,4-bis(trifluoromethyl)phenylacetonitrile derivatives can be quite diverse. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism . Additionally, the synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride demonstrates the ability to control the conversion to different nitrile products .
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups into aromatic compounds significantly impacts their physical and chemical properties. For instance, fluorinated polyimides derived from trifluoromethyl-substituted diamines exhibit high solubility in organic solvents, good thermal stability, and excellent mechanical properties . The presence of these groups also affects the dielectric constants, water uptake, and UV-visible absorption properties of the resulting polymers . Furthermore, the synthesis and characterization of acyclic sulfur-nitrogen compounds with trifluoromethyl groups have provided insights into the electron delocalization and bond characteristics of these molecules .
科学研究应用
脱水酰胺化反应中的催化剂
2,4-双(三氟甲基)苯硼酸,一种相关化合物,在羧酸和胺之间的脱水酰胺化反应中作为催化剂非常有效。这种催化剂在α-二肽合成中具有重要意义,苯硼酸的邻位取代基在过程中起着关键作用,通过阻止胺与硼原子的配位,从而加速酰胺化(Wang, Lu, & Ishihara, 2018)。
苯乙腈和苯甲腈的合成
使用双(2-甲氧基乙基)氨基硫三氟化物从苯乙酸一步合成苯甲腈的方法被扩展到合成相应的苯乙腈,包括2,4-双(三氟甲基)苯乙腈(Kangani, Day, & Kelley, 2008)。
电化学三氟甲基化
在丙烯腈存在下对三氟乙酸进行电氧化,随后进行蒸馏,导致生成2,3-双(2,2,2-三氟乙基)琥珀酰腈,这个过程可能涉及2,4-双(三氟甲基)苯乙腈中间体(Dmowski et al., 1997)。
氟化类似物的合成
用(trifluoromethyl)trimethylsilane对2-多氟烷基色酮进行亲核1,4-三氟甲基化,得到天然化合物的氟化类似物。这包括2,2-双(多氟烷基)色酮-4-酮和2,2-双(三氟甲基)色烯,这些是天然前胚烯的类似物(Sosnovskikh et al., 2003)。
不寻常的反应和三聚体杂质的分离
报道了2-氟-4-(三氟甲基)-苯乙腈的不寻常反应,导致三个氟原子的丢失,从而分离和表征了一个三聚体杂质。这突显了这类化合物的化学复杂性和独特的反应模式(Stazi et al., 2010)。
单氟膦的制备
记录了双[2,4-双(三氟甲基)苯基]氟膦及相关化合物的制备。这些化合物是1,3-双(三氟甲基)苯与正丁基锂反应后,再与氯二氟膦反应的产物之一,表明氟化苯乙腈在合成多样的有机膦化合物方面的多功能性(Heuer, Jones, & Schmutzler, 1990)。
安全和危害
2,4-Bis(Trifluoromethyl)Phenylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
属性
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEJFFSIEUOCNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371182 |
Source


|
| Record name | 2,4-Bis(Trifluoromethyl)Phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(Trifluoromethyl)Phenylacetonitrile | |
CAS RN |
201789-28-8 |
Source


|
| Record name | 2,4-Bis(Trifluoromethyl)Phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201789-28-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

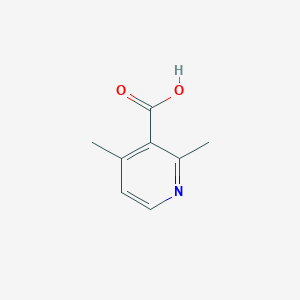

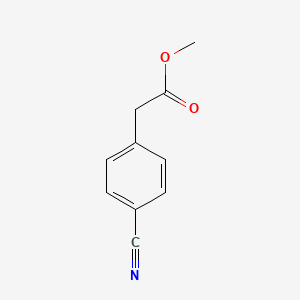
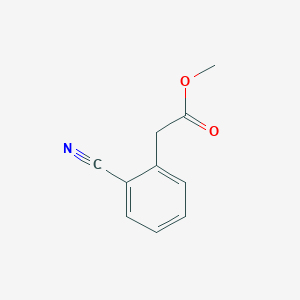
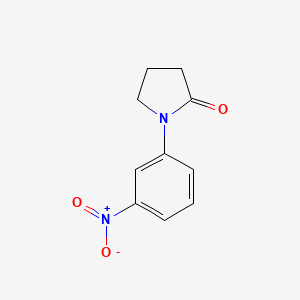


![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)


![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)


